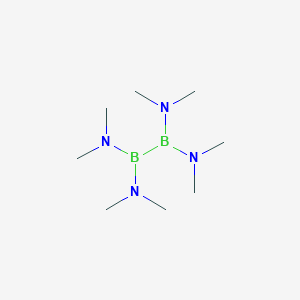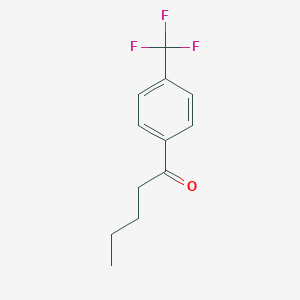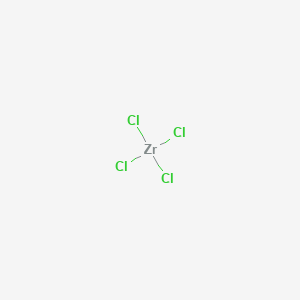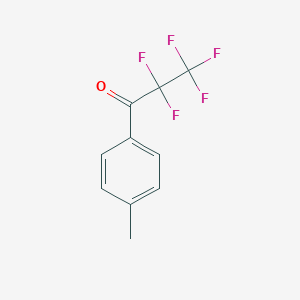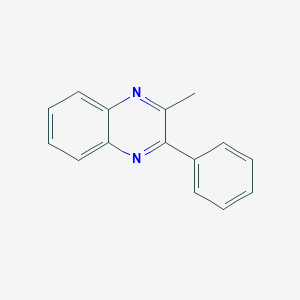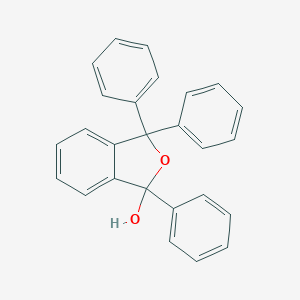
1-Hydroxy-1,3,3-triphenylphthalan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hydroxy-1,3,3-triphenylphthalan (HTP) is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in the field of medicinal chemistry. HTP is a derivative of triphenylphthalide, which is known for its various biological activities, including anti-tumor, anti-inflammatory, and anti-angiogenic properties. In
Scientific Research Applications
1-Hydroxy-1,3,3-triphenylphthalan has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-angiogenic properties. 1-Hydroxy-1,3,3-triphenylphthalan has also been investigated for its potential use as a photosensitizer in photodynamic therapy for cancer treatment.
Mechanism Of Action
The mechanism of action of 1-Hydroxy-1,3,3-triphenylphthalan is not fully understood. However, studies have suggested that 1-Hydroxy-1,3,3-triphenylphthalan may inhibit the activity of certain enzymes involved in the inflammatory response and angiogenesis. It may also induce apoptosis in cancer cells by disrupting the mitochondrial membrane potential.
Biochemical And Physiological Effects
1-Hydroxy-1,3,3-triphenylphthalan has been shown to have various biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines and chemokines, as well as the activation of NF-κB signaling pathway. 1-Hydroxy-1,3,3-triphenylphthalan has also been shown to inhibit the proliferation and migration of cancer cells, as well as the formation of new blood vessels.
Advantages And Limitations For Lab Experiments
One of the advantages of using 1-Hydroxy-1,3,3-triphenylphthalan in lab experiments is its high purity and yield. It is also relatively easy to synthesize compared to other compounds with similar biological activities. However, one of the limitations of using 1-Hydroxy-1,3,3-triphenylphthalan is its limited solubility in water, which may affect its bioavailability and efficacy in vivo.
Future Directions
There are several future directions for the research on 1-Hydroxy-1,3,3-triphenylphthalan. One of the areas of interest is the development of 1-Hydroxy-1,3,3-triphenylphthalan-based photosensitizers for photodynamic therapy in cancer treatment. Another area of interest is the investigation of 1-Hydroxy-1,3,3-triphenylphthalan's potential as an anti-inflammatory agent for the treatment of various inflammatory diseases. Furthermore, the development of novel synthetic methods for 1-Hydroxy-1,3,3-triphenylphthalan and its derivatives may lead to the discovery of new compounds with improved biological activities.
Synthesis Methods
1-Hydroxy-1,3,3-triphenylphthalan can be synthesized from triphenylphthalide through a one-step reaction with hydrogen peroxide in the presence of a catalytic amount of trifluoroacetic acid. This method provides a high yield of 1-Hydroxy-1,3,3-triphenylphthalan with a purity of up to 98%.
properties
CAS RN |
1718-90-7 |
|---|---|
Product Name |
1-Hydroxy-1,3,3-triphenylphthalan |
Molecular Formula |
C26H20O2 |
Molecular Weight |
364.4 g/mol |
IUPAC Name |
1,3,3-triphenyl-2-benzofuran-1-ol |
InChI |
InChI=1S/C26H20O2/c27-26(22-16-8-3-9-17-22)24-19-11-10-18-23(24)25(28-26,20-12-4-1-5-13-20)21-14-6-2-7-15-21/h1-19,27H |
InChI Key |
WJEOSIAOQFJNER-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2(C3=CC=CC=C3C(O2)(C4=CC=CC=C4)O)C5=CC=CC=C5 |
Canonical SMILES |
C1=CC=C(C=C1)C2(C3=CC=CC=C3C(O2)(C4=CC=CC=C4)O)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



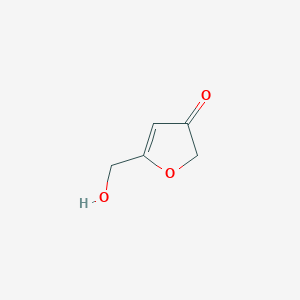
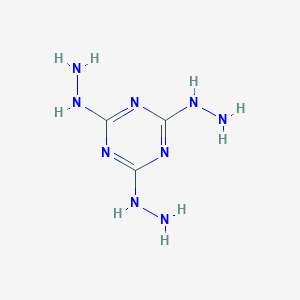
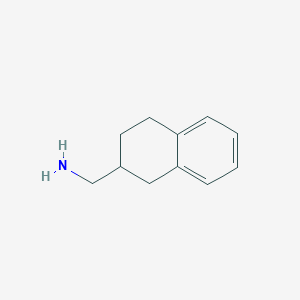
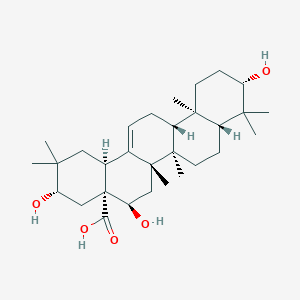
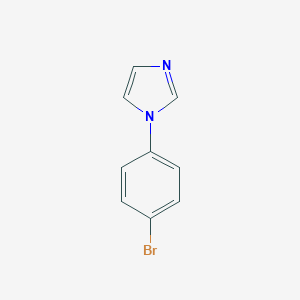
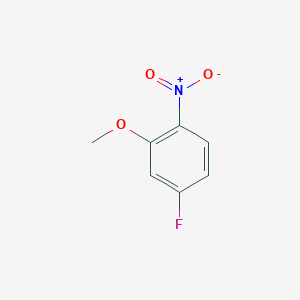
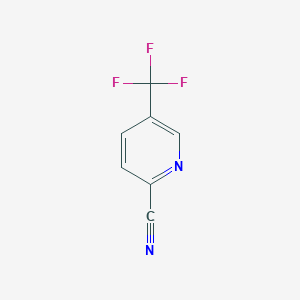
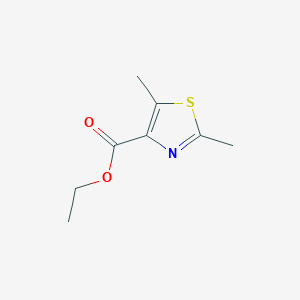
![1-[4-(Trifluoromethyl)phenyl]propan-2-amine](/img/structure/B157048.png)
